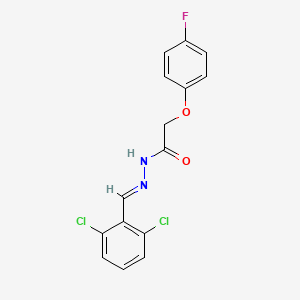
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Descripción general
Descripción
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA belongs to the class of hydrazide derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide exerts its biological effects by inhibiting the activity of enzymes and modulating the expression of genes involved in various cellular processes. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been found to be stable under various conditions, making it suitable for long-term storage. However, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has some limitations for use in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experimental setups. Additionally, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. Another area of research is the investigation of the mechanism of action of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, which could provide insights into its biological effects. Additionally, research could focus on the development of more effective formulations of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide to improve its bioavailability and effectiveness in vivo. Finally, research could explore the potential applications of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in various fields, including medicine, agriculture, and environmental science.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for use in laboratory experiments, but also has some limitations. Future research on 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide could focus on improving its synthesis methods, investigating its mechanism of action, and exploring its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-4-1-5-13(7-12)20-10-14(19)18-17-9-11-3-2-6-16-8-11/h1-9H,10H2,(H,18,19)/b17-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRWTLSLFYERGX-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



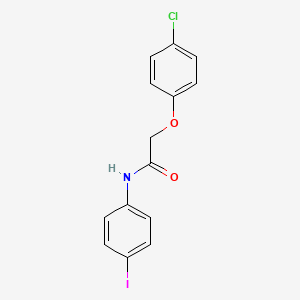
![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)

![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3869115.png)
![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)

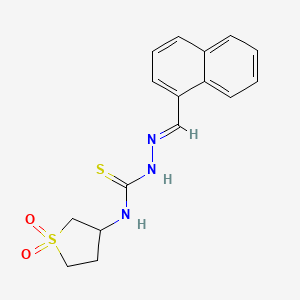
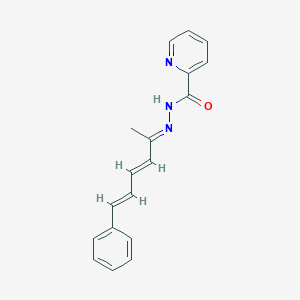
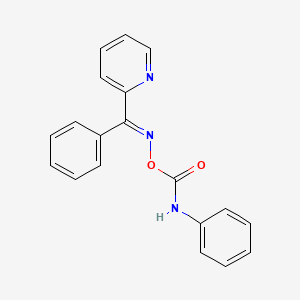
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3869166.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)


